molecular formula C9H18N2O B3021548 4-(aminomethyl)-N-methylcyclohexanecarboxamide CAS No. 1291486-36-6

4-(aminomethyl)-N-methylcyclohexanecarboxamide

Cat. No.: B3021548
CAS No.: 1291486-36-6
M. Wt: 170.25 g/mol
InChI Key: AVWTXYWHGFHGQD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-methylcyclohexanecarboxamide is a cyclohexane derivative featuring an aminomethyl (-CH₂NH₂) substituent at the 4-position and an N-methyl carboxamide (-CONHCH₃) group. Its molecular formula is C₉H₁₈N₂O (CAS: 1291486-36-6) or C₈H₁₆N₂O (CAS: 1799580-72-5), depending on stereochemical configuration and synthesis route .

Properties

IUPAC Name

4-(aminomethyl)-N-methylcyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11-9(12)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWTXYWHGFHGQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431022
Record name 4-(aminomethyl)-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-15-6
Record name 4-(aminomethyl)-N-methylcyclohexanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with methylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve several steps, including the formation of intermediate compounds and their subsequent conversion to the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can significantly influence the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methylcyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Potential Drug Development

  • Mechanism of Action : Preliminary studies suggest that 4-(aminomethyl)-N-methylcyclohexanecarboxamide may interact with neurotransmitter systems, indicating potential applications in pain relief or anti-inflammatory drugs. Understanding its binding affinity to various receptors is crucial for evaluating its pharmacological effects .
  • Synthesis of Peptide-Based Drugs : The compound serves as a valuable building block in the synthesis of peptide-based drugs due to its amine functionality, which can be selectively modified without interfering with other functional groups.

Case Studies

  • Analgesic Properties : Research has indicated that compounds similar to this compound exhibit analgesic properties. In vitro studies on cell lines have been conducted to assess its efficacy in pain management.

Organic Synthesis

Building Block for Complex Molecules

  • This compound is utilized as an intermediate in organic synthesis, allowing chemists to create more complex molecules through various reactions such as acylation and hydrolysis .

Chemical Behavior

  • The compound can undergo hydrolysis to yield corresponding carboxylic acids and amines under acidic or basic conditions. It also participates in nucleophilic substitution reactions, making it versatile for further functionalization.

Material Science

Applications in Polymer Synthesis

  • The stability and reactivity of this compound make it suitable for use in the synthesis of polymers that require specific functional groups. Its unique properties may lead to the development of new materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(aminomethyl)-N-methylcyclohexanecarboxamide with analogous cyclohexane-based carboxamides and aminomethyl derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.

Substituted Cyclohexanecarboxamides
Compound Name Substituents Molecular Formula Key Features Reference(s)
This compound 4-(aminomethyl), N-methyl carboxamide C₉H₁₈N₂O Flexible cyclohexane ring; dual functional groups for binding interactions
N-(6-Amino-4-methylbenzothiazol-2-yl)cyclohexanecarboxamide Benzothiazole ring, 4-methyl, 6-amino C₁₅H₁₉N₃OS Aromatic benzothiazole enhances planarity and π-π stacking potential
4-Butyl-N-[4-(aminomethyl)phenyl]cyclohexanecarboxamide 4-butyl, 4-(aminomethyl)phenyl C₁₈H₂₈N₂O Bulky substituents may reduce solubility; increased lipophilicity
4-Chloro-3,5-dinitrobenzoic acid (435CNBA) Chloro, nitro groups on benzoic acid C₆H₃ClN₂O₄ Electron-withdrawing groups enhance acidity; unrelated to carboxamides

Structural Insights :

  • The benzothiazole-containing analog () exhibits rigid aromaticity, contrasting with the flexible cyclohexane backbone of the target compound.
  • Bulky substituents, as in the 4-butylphenyl derivative (), reduce solubility compared to the smaller N-methyl group in the target compound.
Aminomethyl Cyclohexane Derivatives
Compound Name Functional Groups Applications/Synthesis Reference(s)
4-(Aminomethyl)cyclohexane-1-carboxylic acid Carboxylic acid, aminomethyl Intermediate in tranexamic acid synthesis
trans-4-(Dimethylamino)cyclohexanol Dimethylamino, hydroxyl Chiral catalyst or ligand in asymmetric synthesis
4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid Schiff base, pyridine Metal coordination and biological studies

Functional Group Impact :

  • Replacement of the carboxylic acid in tranexamic acid derivatives () with a carboxamide group (as in the target compound) alters hydrogen-bonding capacity and bioavailability.
  • The Schiff base derivative () demonstrates enhanced metal-binding properties due to the pyridine moiety, a feature absent in the target compound.
Physicochemical Properties
Property This compound 4-(Aminomethyl)cyclohexane-1-carboxylic acid N-(6-Amino-4-methylbenzothiazol-2-yl)cyclohexanecarboxamide
Molecular Weight 156.23–172.25 g/mol 173.21 g/mol 289.39 g/mol
Key Functional Groups -CONHCH₃, -CH₂NH₂ -COOH, -CH₂NH₂ -CONH-, benzothiazole
Polarity Moderate (amide + amine) High (carboxylic acid + amine) Low (aromatic + amide)
Potential Applications Drug intermediates, polymers Hemostatic agents Anticancer or antimicrobial agents

Notes:

  • The carboxylic acid analog () is more polar and water-soluble, making it suitable for medical applications like tranexamic acid.
  • The benzothiazole-containing compound () likely has higher membrane permeability due to aromatic hydrophobicity.

Biological Activity

4-(aminomethyl)-N-methylcyclohexanecarboxamide is an organic compound characterized by a cyclohexane ring with an aminomethyl group and a carboxamide functional group. This unique structure suggests potential biological activities, making it a subject of interest in pharmaceutical research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10_{10}H17_{17}N2_{2}O, featuring a cyclohexane ring substituted with an aminomethyl group and a methyl group on the nitrogen atom of the carboxamide. The presence of these functional groups contributes to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Neurotransmitter Systems : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Enzyme Interaction : The compound can form hydrogen bonds with biological molecules, allowing it to modulate enzyme activity, which may lead to therapeutic effects.
  • Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound:

Activity Description References
AntimicrobialExhibits activity against various bacterial strains.
AnticancerPotential inhibitory effects on cancer cell lines; ongoing research needed.
NeuroactivePossible modulation of neurotransmitter systems; implications for mood disorders.

Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, indicating its potential as an alternative treatment option.

Anticancer Effects

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Further research is required to elucidate the specific pathways involved.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their biological activities. The following table compares its features with similar compounds:

Compound Name Structural Features Unique Aspects
N-MethylcyclohexanecarboxamideContains a methyl group on nitrogenLacks aminomethyl substitution
4-Aminobutyl-N-methylcyclohexanecarboxamideLonger carbon chain with similar amine functionalityDifferent chain length affects properties
N,N-DimethylcyclohexanecarboxamideTwo methyl groups on nitrogenMore steric hindrance compared to 4-(aminomethyl)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-(aminomethyl)-N-methylcyclohexanecarboxamide, and what reaction conditions are critical for success?

  • Methodology : The compound can be synthesized via two primary routes:

  • Route 1 : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methylamine under anhydrous conditions. This method requires strict temperature control (0–5°C during acylation) to minimize side reactions .
  • Route 2 : Transamidation of methyl cyclohexanecarboxylate with methylamine in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) in benzene, heated under reflux. This method emphasizes solvent choice and catalyst stoichiometry to optimize yield .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended to isolate the pure product.

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • 1H/13C NMR : Key signals include the methylamide proton (δ ~2.7–3.1 ppm, singlet for N–CH₃) and the aminomethyl group (δ ~1.5–2.0 ppm for –CH₂–NH₂). Cyclohexane ring protons appear as multiplet signals between δ 1.0–2.5 ppm .
  • IR Spectroscopy : Stretching vibrations for the amide carbonyl (1650–1680 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula.

Q. What safety protocols are essential when handling this compound in the laboratory?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust formation is likely .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols.
  • Waste Disposal : Segregate and neutralize acidic/basic byproducts before disposal. Follow institutional guidelines for amine-containing waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during scale-up?

  • Parameter Optimization :

  • Temperature : Maintain low temperatures during acylation to prevent decomposition.
  • Solvent Selection : Replace benzene (toxic) with toluene or dichloromethane in transamidation routes .
  • Catalyst Loading : Adjust trimethylaluminum stoichiometry (1.2–1.5 equivalents) to enhance efficiency.
    • Process Monitoring : Use inline FTIR or HPLC to track reaction progress and identify intermediates/byproducts.

Q. What computational approaches predict the stability and reactivity of this compound in different environments?

  • Density Functional Theory (DFT) : Calculate molecular orbitals to assess electron-rich regions (e.g., amide nitrogen) prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and degradation pathways.
  • QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental stability data.

Q. How does the aminomethyl substituent influence stereochemical outcomes in derivatization reactions?

  • Steric Effects : The bulky cyclohexane ring and aminomethyl group favor equatorial positioning, affecting nucleophilic substitution or hydrogen bonding interactions .
  • Hydrogen Bonding : The –NH₂ group participates in intramolecular H-bonding with the amide carbonyl, altering reactivity in cross-coupling or cyclization reactions.

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Reproduibility Checks : Standardize assay conditions (e.g., pH, temperature) and validate purity (>95% by HPLC) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
  • Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm target binding affinities.

Q. What storage conditions ensure long-term stability of this compound?

  • Environment : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis.
  • Light Sensitivity : Protect from UV exposure using amber glass vials.
  • Moisture Control : Include desiccants (e.g., silica gel) in storage containers to inhibit deliquescence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(aminomethyl)-N-methylcyclohexanecarboxamide
Reactant of Route 2
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4-(aminomethyl)-N-methylcyclohexanecarboxamide

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